4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methoxy group at the 4-position, a keto group at the 7-position, and a cyano group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents at the 4- and 6-positions.
Scientific Research Applications
4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation . By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
- 2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine
- 7-Chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Uniqueness
What sets 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile apart is its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. The presence of the methoxy, keto, and cyano groups contributes to its distinct chemical reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H6N4O2 |
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Molecular Weight |
202.17 g/mol |
IUPAC Name |
4-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C9H6N4O2/c1-15-9-6-2-5(3-10)8(14)13-7(6)11-4-12-9/h2,4H,1H3,(H,11,12,13,14) |
InChI Key |
MSBPOHJSDIAIBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C(=O)N2)C#N |
Origin of Product |
United States |
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